Methyl (4-{[(4-methoxybenzyl)carbamothioyl]amino}phenyl)acetate
Description
Methyl (4-{[(4-methoxybenzyl)carbamothioyl]amino}phenyl)acetate is a thiourea derivative characterized by a central phenyl ring substituted with a methyl ester group and a carbamothioylamino linker connected to a 4-methoxybenzyl moiety.
Properties
IUPAC Name |
methyl 2-[4-[(4-methoxyphenyl)methylcarbamothioylamino]phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-22-16-9-5-14(6-10-16)12-19-18(24)20-15-7-3-13(4-8-15)11-17(21)23-2/h3-10H,11-12H2,1-2H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGRVBUPSPJKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-{[(4-methoxybenzyl)carbamothioyl]amino}phenyl)acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzylamine with carbon disulfide to form a carbamothioyl intermediate. This intermediate is then reacted with 4-aminophenylacetic acid methyl ester under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-{[(4-methoxybenzyl)carbamothioyl]amino}phenyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
Methyl (4-{[(4-methoxybenzyl)carbamothioyl]amino}phenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl (4-{[(4-methoxybenzyl)carbamothioyl]amino}phenyl)acetate exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structural analogs differ primarily in substituents on the benzamide or benzyl groups. Key variations include:
- Electron-withdrawing groups (EWGs): Nitro (-NO₂), chloro (-Cl).
- Electron-donating groups (EDGs) : Methoxy (-OMe), methyl (-Me).
- Heterocyclic substituents: Thiophene, imidazolidinone.
Table 1: Substituent Effects on Key Properties
Key Observations :
- Yield : Thiophene derivatives exhibit higher yields (up to 82%), likely due to favorable reaction kinetics with heterocyclic systems .
- Melting Points : EWGs (e.g., nitro) increase melting points (e.g., 222–224°C for nitro vs. 168–170°C for 3-nitrobenzamide) due to enhanced intermolecular interactions .
- Spectroscopy : Thioamide IR stretches (~1250–1350 cm⁻¹) and NH proton resonances (~10–12 ppm) are consistent across analogs .
Elemental Composition and Purity
Elemental analysis (C, H, N) is critical for verifying synthetic success. Comparisons with analogs reveal:
Table 2: Elemental Analysis of Selected Compounds
| Compound | C (%) | H (%) | N (%) | Reference |
|---|---|---|---|---|
| Thiazolidinone-acetate (Cpd 23) | 54.29 | 4.10 | 12.66 | |
| 4-Nitrobenzamide | 52.01 | 3.49 | 9.10 | |
| Sulfamoylbenzyl Analog | ~52* | ~3.5* | ~9.5* |
Notes:
- The target compound’s 4-methoxybenzyl group may reduce nitrogen content compared to thiazolidinone derivatives (e.g., 12.66% N in Cpd 23) due to fewer N atoms in the structure .
- Methoxy groups increase carbon content slightly (e.g., 52.01% in nitro vs. ~54% in methoxy analogs) .
Biological Activity
Methyl (4-{[(4-methoxybenzyl)carbamothioyl]amino}phenyl)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C17H20N2O2S and features a methoxybenzyl group, a carbamothioyl moiety, and an acetate functional group. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of derivatives similar to this compound. For instance, compounds with similar structural features have shown significant inhibitory effects against various bacterial strains. In one study, synthesized analogues exhibited zone of inhibition values ranging from 10 to 29 mm against Gram-positive and Gram-negative bacteria, indicating potent antimicrobial activity .
2. Anticancer Activity
Research has indicated that compounds containing the carbamothioyl group may exhibit anticancer properties. A study involving thiazole derivatives demonstrated that certain analogues had IC50 values as low as 0.13 µM against human leukemia cells, suggesting strong cytotoxic effects . While specific data on this compound is limited, its structural similarity to active compounds in this category suggests potential efficacy.
3. Anti-inflammatory Activity
Anti-inflammatory properties have also been reported for compounds with similar structures. For example, certain derivatives showed significant inhibition in carrageenan-induced paw edema models, indicating their potential use in treating inflammatory conditions . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within cells. The carbamothioyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity crucial for microbial growth or cancer cell proliferation . Additionally, the methoxybenzyl group may enhance cellular permeability, facilitating the compound's entry into target cells.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
